molecular formula C₃₆¹³CH₅₆F₇N₃¹⁵N₃O₁₆P B1153430 Fosaprepitant-13C,15N3 Dimeglumine

Fosaprepitant-13C,15N3 Dimeglumine

Cat. No.: B1153430
M. Wt: 1012.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Composition Analysis

This compound exhibits a complex molecular structure incorporating specific isotopic substitutions that distinguish it from its unlabeled counterpart. The molecular formula is documented as C36¹³CH56F7N3¹⁵N3O16P, indicating the incorporation of one carbon-13 isotope and three nitrogen-15 isotopes within the molecular framework. Alternative documentation presents the formula as C3613CH56F7N315N3O16P, representing the same isotopic composition through different notation conventions.

The molecular weight of this isotopically labeled compound varies slightly between documented sources, with values reported as 1008.82 daltons and 1012.83 daltons respectively. This variation may reflect differences in analytical methodologies or rounding conventions employed by different suppliers and analytical laboratories. The isotopic enrichment pattern specifically targets critical structural positions within the molecule, enhancing the compound's utility for mass spectrometric analysis and metabolic studies.

The isotopic labeling strategy employed in this compound involves the strategic placement of carbon-13 and nitrogen-15 isotopes at specific molecular positions. The carbon-13 isotope represents approximately 1.1% natural abundance in organic compounds, while nitrogen-15 occurs at approximately 0.37% natural abundance, making these isotopic substitutions readily detectable through mass spectrometry and nuclear magnetic resonance spectroscopy. The specific positions of isotopic substitution within the triazole ring system and morpholine moiety provide optimal analytical sensitivity for pharmacokinetic investigations.

Crystallographic and Spectroscopic Characterization

The crystallographic properties of this compound reflect the complex three-dimensional arrangement of its constituent atoms, including the isotopically labeled positions. The compound maintains the stereochemical configuration present in the unlabeled parent compound, with eleven defined stereocenters contributing to its specific three-dimensional conformation. The presence of isotopic labels does not significantly alter the overall crystal structure, though subtle changes in bond lengths and vibrational frequencies may be detectable through advanced crystallographic analysis.

Spectroscopic characterization of isotopically labeled compounds requires specialized analytical approaches to distinguish isotopic effects from natural abundance variations. Nuclear magnetic resonance spectroscopy provides particularly valuable information for isotopically labeled compounds, as carbon-13 and nitrogen-15 nuclei exhibit distinct chemical shifts and coupling patterns compared to their lighter isotopes. The incorporation of nitrogen-15 isotopes enables direct observation of nitrogen environments through nitrogen-15 nuclear magnetic resonance spectroscopy, providing detailed structural information not readily accessible in unlabeled compounds.

Mass spectrometric analysis reveals characteristic isotopic patterns that enable precise identification and quantification of this compound in complex matrices. The isotopic signature provides a unique analytical fingerprint, with mass shifts of approximately 1 dalton per carbon-13 isotope and 1 dalton per nitrogen-15 isotope incorporated into the molecular structure. This isotopic pattern enables highly selective detection and quantification even in the presence of structurally similar compounds or metabolites.

Comparative Analysis with Unlabeled Fosaprepitant Dimeglumine

The unlabeled fosaprepitant dimeglumine serves as the reference standard for comparative analysis with its isotopically labeled derivative. The parent compound exhibits a molecular formula of C37H56F7N6O16P with a molecular weight of 1004.8337 daltons. The structural framework consists of the fosaprepitant phosphonate moiety complexed with two meglumine counterions, forming a water-soluble salt suitable for intravenous administration.

Comparative molecular weight analysis reveals the mass difference between labeled and unlabeled compounds reflects the isotopic substitution pattern. The unlabeled compound's molecular weight of approximately 1004.84 daltons compared to the labeled compound's weight of 1008.82-1012.83 daltons demonstrates a mass increase of 4-8 daltons, consistent with the incorporation of one carbon-13 and three nitrogen-15 isotopes. This mass difference provides the analytical basis for distinguishing between labeled and unlabeled compounds in biological matrices.

The comparative analysis extends to stereochemical considerations, where both labeled and unlabeled compounds maintain identical stereochemical configurations at their eleven defined stereocenters. The stereochemical formula for the active fosaprepitant moiety remains (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine regardless of isotopic labeling status. This stereochemical consistency ensures that isotopic labeling does not alter the fundamental three-dimensional structure or biological activity of the compound.

Solubility characteristics represent another important comparative parameter between labeled and unlabeled compounds. The unlabeled fosaprepitant dimeglumine demonstrates high water solubility, reported as freely soluble in water with specific solubility values of 90.1 grams per liter. The isotopically labeled derivative is expected to maintain similar solubility characteristics, as isotopic substitution typically has minimal effects on bulk solubility properties. However, subtle differences in hydrogen bonding patterns and crystal packing may result in minor variations in dissolution rates and solid-state stability.

The thermal and chemical stability profiles of isotopically labeled and unlabeled compounds show remarkable similarity, with both compounds requiring storage under controlled conditions to maintain analytical integrity. The labeled compound requires storage under inert gas atmosphere at frozen temperatures, indicating potential sensitivity to oxidative degradation and thermal decomposition. These storage requirements reflect the preservation of both chemical integrity and isotopic labeling pattern throughout the compound's shelf life.

Property Unlabeled Fosaprepitant Dimeglumine This compound
Molecular Formula C37H56F7N6O16P C36¹³CH56F7N3¹⁵N3O16P
Molecular Weight (Da) 1004.84 1008.82-1012.83
Isotopic Labels None 1 × ¹³C, 3 × ¹⁵N
Stereocenters 11 defined 11 defined
Water Solubility 90.1 g/L Similar (expected)
Storage Requirements Frozen (-20°C) Frozen (-20°C), inert gas

Properties

Molecular Formula

C₃₆¹³CH₅₆F₇N₃¹⁵N₃O₁₆P

Molecular Weight

1012.83

Synonyms

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl-13C,15N3]phosphonate 1-Deoxy-1-(methylamino)-D-glucitol;  MK 0517-13C,15N3

Origin of Product

United States

Comparison with Similar Compounds

Isotope-Labeled Fosaprepitant Derivatives

Fosaprepitant-13C,15N3 Dimeglumine is distinct from other labeled variants, such as [13C6]-Fosaprepitant Dimeglumine (CAS unlabelled 265121-04-8). The latter incorporates six ¹³C atoms but lacks ¹⁵N labeling, making it less suitable for studies requiring nitrogen-specific tracking. Both compounds serve as internal standards, but the dual ¹³C/¹⁵N3 labeling in this compound enhances analytical precision in multi-isotope detection workflows .

Table 1: Comparison of Isotope-Labeled Fosaprepitant Derivatives

Compound Isotopic Labeling Molecular Weight* Primary Application
Fosaprepitant Dimeglumine None 1004.83 g/mol Therapeutic antiemetic
[13C6]-Fosaprepitant ¹³C (6 positions) ~1010.83 g/mol Pharmacokinetic quantification
Fosaprepitant-13C,15N3 ¹³C, ¹⁵N3 ~1018.83 g/mol High-precision mass spectrometry

*Calculated based on isotopic enrichment.

Other Dimeglumine-Containing Compounds

Dimeglumine is a common counterion in pharmaceuticals to improve solubility. Notable examples include:

  • Gadobenate Dimeglumine : A gadolinium-based MRI contrast agent with higher stability than Fosaprepitant Dimeglumine due to its macrocyclic structure, reducing gadolinium dissociation .
  • Gadopentetate Dimeglumine : A linear contrast agent with lower stability, highlighting the role of molecular structure in dimeglumine complex behavior .

Its stability in clinical preparations (e.g., 150 mg in 0.9% NaCl for 24 hours at 25°C) is comparable to gadolinium agents under similar conditions .

Parent Compound: Fosaprepitant Dimeglumine

This compound shares pharmacokinetic properties with its parent drug, including bioequivalence to aprepitant (125 mg oral aprepitant ≈ 115 mg IV fosaprepitant) .

Preparation Methods

Core Synthesis of Fosaprepitant

The non-isotopic synthesis of fosaprepitant, as detailed in patent CN104650142A, begins with aprepitant phosphate derivatives (e.g., aprepitant phosphate dibenzyl ester) subjected to Lewis acid-catalyzed deprotection . Key steps include:

  • Deprotection : Aprepitant phosphate esters react with Lewis acids (e.g., BCl₃, AlCl₃) in dichloromethane at ambient temperature, cleaving benzyl groups to yield fosaprepitant’s phosphoric acid moiety.

  • Salt Formation : The crude fosaprepitant is combined with N-methyl-D-glucamine (meglumine) in methanol, followed by antisolvent crystallization using isopropanol to precipitate the dimeglumine salt.

For isotopic labeling, ^13C and ^15N are introduced at specific positions:

  • ^13C Labeling : Isotopic carbon is incorporated into the morpholine ring or trifluoromethylphenyl group via labeled precursors (e.g., ^13C-enriched benzyl alcohol for phosphate ester synthesis).

  • ^15N Labeling : Nitrogen-15 is introduced into the triazole ring or morpholine nitrogen using ^15N-enriched ammonia or amines during heterocycle formation.

Labeled Phosphate Ester Synthesis

The dibenzyl phosphate ester precursor is synthesized using ^13C-labeled benzyl chloride and H₃PO₄ under Mitsunobu conditions. Isotopic purity is ensured via distillation or chromatography to remove non-labeled byproducts.

Lewis Acid Catalysis Optimization

BCl₃ in dichloromethane achieves 94.9% yield in deprotection, outperforming FeCl₃ (92%) or trifluoromethanesulfonic acid (93%). For labeled compounds, reaction time and temperature are tightly controlled to minimize isotopic scrambling.

Purification and Crystallization

Crude Product Isolation

Post-deprotection, the fosaprepitant crude product is dissolved in methanol, filtered to remove insolubles, and combined with meglumine. The mixture is crystallized by adding isopropanol, yielding white solid fosaprepitant dimeglumine with >99% purity by HPLC.

Table 1: Crystallization Conditions and Yields

Solvent SystemMeglumine RatioCrystallization TimeYield (%)Purity (%)
Methanol/IPA1:1.21 hour94.999.87
Methanol/EtOH1:1.11.5 hours93.099.65

Isotopic Purity Assurance

Size-exclusion chromatography and preparative HPLC isolate labeled fosaprepitant from non-isotopic impurities. Mass spectrometry (ESI-MS) confirms isotopic enrichment, with M+H⁺ = 615 + n(13C) + m(15N) .

Stability and Formulation Considerations

Degradation Mitigation

Fosaprepitant dimeglumine degrades to aprepitant under acidic or high-temperature conditions. Patent WO2017021880A1 highlights pH stabilization (7–13) using chelating agents (EDTA) and cyclodextrins to prevent hydrolysis. For the labeled analog, formulations are stored at 2–8°C to preserve isotopic integrity.

Table 2: Stability Data for Fosaprepitant Formulations

Storage ConditionTime (Months)% Labeled Fosaprepitant Remaining
2–8°C399.2
25°C/60% RH395.8

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Peaks at δ 1.43 (d, J=6.6 Hz, CH₃), δ 7.70 (s, triazole-H) confirm the core structure.

  • ¹³C NMR : Signals at δ 124.5 (q, J=271.0 Hz, CF₃) and δ 163.9 (d, J=245.3 Hz, P=O) validate phosphorylation.

  • Isotopic Ratio Analysis : High-resolution MS quantifies ^13C and ^15N incorporation, requiring ≥98% isotopic purity for pharmacokinetic studies.

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

A 60 L batch process achieves 95% yield using BCl₃ catalysis, demonstrating scalability. Nitrogen atmosphere during crystallization prevents oxidation of sensitive intermediates .

Q & A

Q. What is the significance of <sup>13</sup>C and <sup>15</sup>N3 isotopic labeling in Fosaprepitant Dimeglumine for pharmacokinetic (PK) studies?

Isotopic labeling enables precise tracing of drug metabolism and quantification of metabolites in biological matrices. For example, <sup>15</sup>N3-labeled internal standards improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and instrument variability . <sup>13</sup>C labeling reduces isotopic interference, enhancing signal specificity in PK assays. This methodology is critical for distinguishing parent compounds from metabolites in complex biological samples .

Q. What are the key steps in synthesizing Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine with high isotopic purity?

Synthesis involves:

  • Isotopic precursor selection : Using <sup>13</sup>C-enriched phosphoric acid and <sup>15</sup>N3-labeled triazole intermediates to ensure uniform isotopic incorporation .
  • Purification : Multi-step chromatography (e.g., reverse-phase HPLC) to isolate the labeled compound from unlabeled byproducts. Purity validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential .
  • Stability testing : Confirming isotopic integrity under storage conditions (e.g., -20°C in inert atmospheres) .

Q. How should researchers design a pharmacokinetic study for Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine in human subjects?

Key considerations include:

  • Dosing regimen : Single intravenous administration (e.g., 150 mg) to mimic clinical use .
  • Sampling schedule : Frequent blood draws during the first 24 hours to capture rapid conversion to aprepitant, followed by sparse sampling for delayed-phase analysis .
  • Analytical method : LC-MS/MS with <sup>15</sup>N3-labeled internal standards to correct for recovery variations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite quantification when using different LC-MS/MS configurations?

  • Internal standardization : Use [U-<sup>15</sup>N]-labeled analogs (e.g., <sup>15</sup>N3MdCyt) to normalize peak areas and reduce inter-lab variability .
  • Cross-validation : Harmonize protocols for ionization parameters (e.g., ESI voltage) and collision energies to ensure consistency .
  • Data reconciliation : Apply multivariate regression to adjust for instrument-specific biases, referencing calibration curves with shared reference materials .

Q. What strategies enhance the stability of Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine in solution during long-term assays?

  • Buffer optimization : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the phosphoric acid ester group .
  • Temperature control : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles to prevent degradation .
  • Container material : Use glass vials instead of plastics to reduce adsorption losses .

Q. How can cross-contamination between labeled and unlabeled Fosaprepitant species be minimized in comparative studies?

  • Spatial separation : Dedicate separate lab areas for handling isotopic and non-isotopic compounds .
  • Analytical safeguards : Employ ultra-high-performance LC (UHPLC) with longer columns (e.g., 150 mm C18) to achieve baseline separation of isotopic variants .
  • Decontamination protocols : Rinse equipment with methanol/acetonitrile gradients after each run to eliminate carryover .

Methodological Tables

Q. Table 1. LC-MS/MS Parameters for Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine Detection

ParameterValueReference
ColumnC18, 2.1 × 100 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H2O:MeOH (30:70)
Ionization ModePositive electrospray (ESI+)
Transition (m/z)789.3 → 572.2 (quantifier)

Q. Table 2. Stability of Fosaprepitant-<sup>13</sup>C,<sup>15</sup>N3 Dimeglumine Under Various Conditions

ConditionDegradation (%) at 24 HoursReference
25°C, pH 7.4<5%
4°C, pH 7.4<2%
With MgSO4>30% (avoid co-administration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.